Anticancer Anti-Proliferative Activity: No Comparator Data Available
A relevant 2021 study (Vukoti Kiran Kumar et al., Chemical Data Collections) reported the design, synthesis, and biological evaluation of a library of amide derivatives of oxazol-benzofuran-isoxazols (compounds 13a-j). The target compound N-[(5-methyl-1,2-oxazol-4-yl)methyl]-1-benzofuran-2-carboxamide was not explicitly included in the published series. The most active compound in that study, 13c, demonstrated 'superior activity' against PC3, A549, MCF-7, and SiHa cancer cell lines compared to etoposide, but no direct head-to-head comparison data for this CAS-specific compound exists. [1]
| Evidence Dimension | In vitro anti-proliferative activity (cancer cell lines) |
|---|---|
| Target Compound Data | Not reported |
| Comparator Or Baseline | Compound 13c (most active in series): IC50 values not publicly disclosed; etoposide used as reference standard in the study |
| Quantified Difference | Cannot be calculated |
| Conditions | MTT assay; PC3, A549, MCF-7, SiHa cell lines |
Why This Matters
Without direct activity data for this compound, any claim of anticancer potency relative to the closest published analog (13c) or to etoposide is unsubstantiated, preventing meaningful procurement differentiation.
- [1] Vukoti Kiran Kumar et al. Design, synthesis and biological evaluation of amide derivatives of oxazol-benzofuran-isoxazols as anticancer agents. Chemical Data Collections, Volume 36, 2021, 100787. DOI: 10.1016/j.cdc.2021.100787. View Source
